5-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
Description
5-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzoxazepine core, which is a bicyclic structure containing both benzene and oxazepine rings. The presence of methanesulfonyl and prop-2-en-1-yloxy groups further enhances its chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C20H22N2O5S |
|---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
5-methylsulfonyl-N-(3-prop-2-enoxyphenyl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C20H22N2O5S/c1-3-13-26-16-8-6-7-15(14-16)21-20(23)19-11-12-22(28(2,24)25)17-9-4-5-10-18(17)27-19/h3-10,14,19H,1,11-13H2,2H3,(H,21,23) |
InChI Key |
NINGXZZTYLDOJR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazepine core, followed by the introduction of the methanesulfonyl and prop-2-en-1-yloxy groups. Common reagents used in these reactions include sulfonyl chlorides, alkyl halides, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
5-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the methanesulfonyl group to a thiol or sulfide.
Substitution: The prop-2-en-1-yloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
5-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or inflammatory disorders.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-METHANESULFONYL-5-PROP-2-YNYLOXY-PYRIMIDINE: Shares similar functional groups but has a different core structure.
Indole Derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research contexts.
Uniqueness
5-METHANESULFONYL-N-[3-(PROP-2-EN-1-YLOXY)PHENYL]-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzoxazepine core. This unique structure imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
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